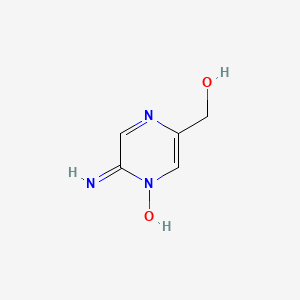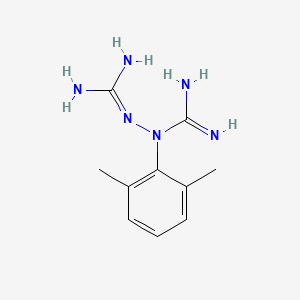
Chromium--thulium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium–thulium (1/1) is a compound formed by the combination of chromium and thulium in a 1:1 ratio. Chromium is a transition metal known for its high corrosion resistance and hardness, while thulium is a rare earth element belonging to the lanthanide series. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of chromium–thulium (1/1) can be achieved through various synthetic routes. One common method involves the reduction of chromium and thulium oxides using a reducing agent such as calcium or lanthanum. The reaction is typically carried out at high temperatures in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of chromium–thulium (1/1) often involves the use of advanced techniques such as metallothermic reduction. This process involves the reduction of chromium and thulium oxides using a metal reductant, followed by purification and alloying to achieve the desired composition.
化学反应分析
Types of Reactions
Chromium–thulium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with halogens to form halides, and with acids to produce corresponding salts.
Common Reagents and Conditions
Oxidation: Chromium–thulium (1/1) can be oxidized using oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions can occur with halogens, resulting in the formation of chromium and thulium halides.
Major Products Formed
Oxidation: Chromium and thulium oxides.
Reduction: Chromium and thulium metals.
Substitution: Chromium and thulium halides.
科学研究应用
Chromium–thulium (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Employed in the development of advanced imaging techniques and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Utilized in the production of medical lasers and other therapeutic devices.
Industry: Applied in the manufacturing of high-performance alloys and materials with enhanced mechanical properties.
作用机制
The mechanism of action of chromium–thulium (1/1) involves its interaction with various molecular targets and pathways. The compound can act as a catalyst by facilitating electron transfer reactions, thereby accelerating chemical processes. In biological systems, chromium–thulium (1/1) can interact with cellular components, leading to changes in cellular functions and signaling pathways.
相似化合物的比较
Similar Compounds
Chromium–holmium (1/1): Similar to chromium–thulium (1/1), this compound also exhibits unique electronic and catalytic properties.
Chromium–erbium (1/1): Known for its applications in laser technology and advanced materials.
Chromium–ytterbium (1/1): Used in various industrial applications due to its high thermal stability and mechanical strength.
Uniqueness
Chromium–thulium (1/1) stands out due to its specific combination of properties, such as high corrosion resistance, unique electronic characteristics, and its ability to act as a catalyst in various chemical reactions. These features make it particularly valuable in scientific research and industrial applications.
属性
CAS 编号 |
65506-92-5 |
|---|---|
分子式 |
CrTm |
分子量 |
220.930 g/mol |
IUPAC 名称 |
chromium;thulium |
InChI |
InChI=1S/Cr.Tm |
InChI 键 |
JMNMPGMCSVENCD-UHFFFAOYSA-N |
规范 SMILES |
[Cr].[Tm] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)


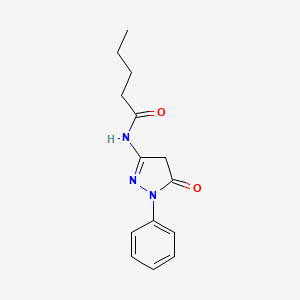
![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
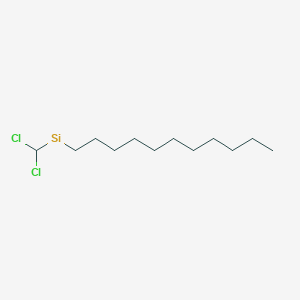
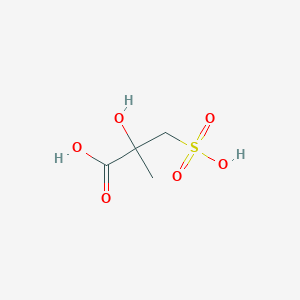
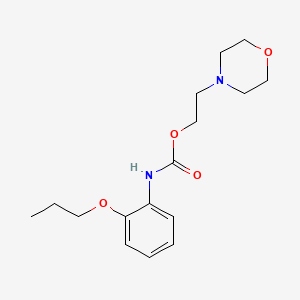
![5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14471638.png)
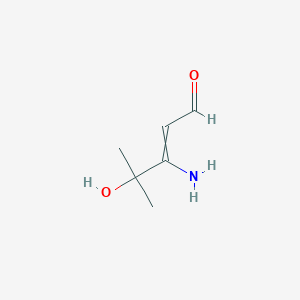
![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)
